Metaxalone

Description

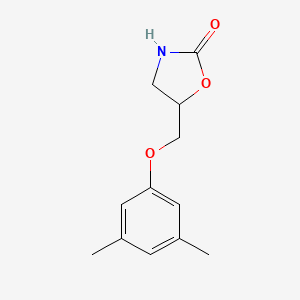

Structure

3D Structure

Properties

IUPAC Name |

5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWZZHHPURKASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023269 | |

| Record name | Metaxalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metaxalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 223 °C at 1.5 mm Hg | |

| Record name | METAXALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in chloroform; soluble in methanol and 95% ethanol; practically insoluble in ether, Practically insoluble in water, 1.28e+00 g/L | |

| Record name | METAXALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metaxalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to almost white crystalline powder, Crystals from ethyl acetate | |

CAS No. |

1665-48-1 | |

| Record name | Metaxalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1665-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaxalone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaxalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METAXALONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METAXALONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metaxalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaxalone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAXALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NMA9J598Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METAXALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metaxalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 °C | |

| Record name | Metaxalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METAXALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metaxalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Metaxalone's Mechanism in Central Nervous System Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaxalone is a centrally acting skeletal muscle relaxant whose precise mechanism of action remains not fully elucidated but is largely attributed to general central nervous system (CNS) depression.[1][2][3][4][5] Unlike other muscle relaxants, it does not act directly on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber.[3][5] Its therapeutic effects are thought to be linked to its sedative properties.[2][3] Recent in vitro evidence has provided a more specific molecular target, demonstrating that this compound inhibits monoamine oxidase A (MAO-A), particularly at supratherapeutic concentrations.[6][7][8] This finding offers a potential explanation for clinically observed serotonergic effects, including the risk of serotonin syndrome when co-administered with other serotonergic agents.[5][9][10][11] This guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on both the hypothesized general CNS depressant effects and the experimentally supported inhibition of MAO-A.

General Central Nervous System Depression (Hypothesized)

The long-standing hypothesis for this compound's therapeutic effect is its role as a general CNS depressant.[12][13][14] This is supported by its clinical profile, which includes common side effects such as drowsiness, dizziness, and sedation.[15][16][17] The sedative effects of this compound are additive with other CNS depressants like alcohol, benzodiazepines, and opioids.[5]

The specific molecular targets and signaling pathways responsible for this general depression are not yet well-defined in preclinical studies. It is theorized that this compound may globally reduce neuronal excitability within the CNS, leading to muscle relaxation as a secondary consequence.

Conceptual Signaling Pathway for General CNS Depression

The following diagram illustrates a conceptual model of how a general CNS depressant might act to reduce neuronal excitability. This is a generalized representation and does not depict a confirmed pathway for this compound.

Monoamine Oxidase A (MAO-A) Inhibition

A significant advancement in understanding this compound's mechanism of action comes from in vitro studies demonstrating its ability to inhibit monoamine oxidase A (MAO-A).[6][7][8] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin. This inhibitory action is particularly pronounced at concentrations consistent with those observed in overdose cases.[6][7]

Quantitative Data: In Vitro MAO-A Inhibition by this compound

The following table summarizes the quantitative data from an in vitro study assessing the inhibitory effect of this compound on recombinant human MAO-A.

| This compound Concentration (µM) | Mean MAO-A Inhibition (%) |

| 1.56 | ~15-33% |

| >100 | Significant Inhibition |

| 140-276 | ~75% |

Data extracted from Hodgman et al. (2019) and related commentaries.[6][7]

Experimental Protocol: In Vitro MAO-A Inhibition Assay

The following protocol is based on the methodology described in the study by Hodgman et al. (2019).[7]

Objective: To determine the in vitro inhibitory effect of this compound on recombinant human monoamine oxidase A (MAO-A) activity.

Materials:

-

This compound

-

Recombinant human MAO-A

-

Proprietary MAO substrate

-

Esterase

-

Luciferase

-

Clorgyline (positive control)

-

Biotek Synergy HT microplate reader or equivalent luminometer

Procedure:

-

Prepare a range of this compound concentrations (e.g., 1.56 µM to 400 µM).

-

In a 96-well microplate, incubate the various concentrations of this compound with the proprietary MAO substrate and recombinant human MAO-A.

-

The incubation is carried out for 1 hour.

-

Following incubation, add esterase and luciferase to the wells.

-

Measure the resulting luminescence using a microplate reader. The degree of luminescence is inversely proportional to the MAO-A activity.

-

Clorgyline, a known MAO-A inhibitor, is used as a positive control to validate the assay.

-

A four-parameter logistic regression analysis is used to determine the dose-response relationship.

Signaling Pathway: MAO-A Inhibition and Serotonin Syndrome

The inhibition of MAO-A by this compound leads to an increase in synaptic serotonin levels. When combined with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs), this can result in excessive serotonergic activity, leading to serotonin syndrome.[5][9][10][11]

Conclusion and Future Directions

The primary mechanism of action of this compound is considered to be general CNS depression, although the specific molecular interactions underlying this effect are yet to be fully characterized. The discovery of its inhibitory activity on MAO-A provides a significant step forward in understanding its neuropharmacology and explains its potential for serotonergic drug interactions.

Future research should focus on elucidating the broader CNS depressant effects of this compound. Preclinical studies employing techniques such as electrophysiology (e.g., patch-clamp) to assess effects on neuronal firing and ion channel activity, as well as receptor binding assays across a comprehensive panel of CNS targets, are warranted. Furthermore, comparative studies with other CNS depressants with well-established mechanisms, such as benzodiazepines and barbiturates, could provide valuable insights into its unique or shared pathways of action. A deeper understanding of this compound's complete mechanistic profile will be crucial for optimizing its therapeutic use and ensuring patient safety.

References

- 1. psychotropical.com [psychotropical.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Skelaxin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. psychotropical.com [psychotropical.com]

- 7. Monoamine oxidase A inhibition by toxic concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]

- 10. Serotonin syndrome following this compound overdose and therapeutic use of a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin Syndrome Associated with this compound Overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cns depressants | PDF [slideshare.net]

- 13. Depressant - Wikipedia [en.wikipedia.org]

- 14. maineaap.org [maineaap.org]

- 15. Choosing a skeletal muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 17. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

The Pharmacological Profile of Metaxalone: A Technical Guide for Researchers

An In-depth Examination of the Centrally Acting Skeletal Muscle Relaxant

Abstract

Metaxalone is a centrally acting skeletal muscle relaxant utilized as an adjunct to rest and physical therapy for the alleviation of discomfort associated with acute, painful musculoskeletal conditions. While its precise mechanism of action is not fully elucidated, it is believed to be attributable to general central nervous system (CNS) depression rather than a direct effect on skeletal muscle fibers or the motor endplate.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, synthesizing available data on its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in their understanding and further investigation of this therapeutic agent.

Mechanism of Action

This compound's primary mechanism as a skeletal muscle relaxant is attributed to its global depression of the central nervous system.[7][8][9][10][11] It does not directly act on the contractile apparatus of striated muscle, the neuromuscular junction, or nerve fibers.[1][2][3][6] The sedative properties of this compound are considered to be a significant contributor to its therapeutic effect.[1][3]

Recent in vitro evidence suggests that this compound may exert its effects, at least in part, through the inhibition of monoamine oxidase A (MAO-A).[12][13] This inhibition can lead to an increase in the synaptic levels of monoamine neurotransmitters such as serotonin, which may contribute to both its therapeutic effects and its potential for adverse drug reactions, notably serotonin syndrome when co-administered with other serotonergic agents.[13][14][15][16]

Further research indicates that this compound can suppress the production of inflammatory cytokines. In vitro studies using murine macrophage RAW264.7 cells have demonstrated that this compound can inhibit the release of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin E2.[17]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound, focusing on its CNS depressant effects and its potential interaction with the serotonergic system through MAO-A inhibition.

Pharmacodynamics

The pharmacodynamic properties of this compound are closely linked to its CNS depressant effects. The exposure-response relationship and the time course of its pharmacodynamic response have not been fully characterized.[1] Its clinical effects are considered to be a result of its sedative properties, which contribute to the relief of musculoskeletal pain and discomfort.[3][5]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in healthy adult volunteers. The following tables summarize key pharmacokinetic parameters.

Single-Dose Pharmacokinetic Parameters of this compound Tablets

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC∞ (ng·h/mL) | t½ (h) |

| 400 | 983 (53%) | 3.3 (35%) | 7479 (51%) | 9.0 (53%) |

| 800 | 1816 (43%) | 3.0 (39%) | 15044 (46%) | 8.0 (58%) |

| Data presented as mean (%CV). Sourced from DailyMed.[1] |

Effect of Food on this compound Pharmacokinetics (800 mg Dose)

| Condition | Cmax (ng/mL) | Tmax (h) | AUC∞ (ng·h/mL) | t½ (h) |

| Fasted | 1816 (43%) | 3.0 (39%) | 15044 (46%) | 8.0 (58%) |

| Fed (High-Fat Meal) | 3553 (38%) | 4.9 (49%) | 29835 (38%) | 4.2 (55%) |

| Data presented as mean (%CV). Administration with a high-fat meal significantly increases the bioavailability of this compound.[1][2] |

Absorption, Distribution, Metabolism, and Excretion

-

Absorption: The absolute bioavailability of this compound is unknown.[1][2][7] Peak plasma concentrations are reached approximately 3 hours after oral administration under fasted conditions.[1][2][6][18] Food, particularly a high-fat meal, significantly increases the rate and extent of absorption.[1][2]

-

Distribution: The apparent volume of distribution is approximately 800 L, suggesting extensive tissue distribution.[1][4][7] Plasma protein binding information is not available.[1][2][7]

-

Metabolism: this compound is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2, CYP2D6, CYP2E1, and CYP3A4, and to a lesser extent by CYP2C8, CYP2C9, and CYP2C19.[1][8]

-

Excretion: The metabolites of this compound are excreted in the urine.[1][7][18] The parent drug is not significantly excreted in the urine.

Clinical Efficacy

A double-blind, placebo-controlled study was conducted to evaluate the efficacy of this compound in patients with acute, painful musculoskeletal conditions.

Summary of Clinical Efficacy Results

| Outcome | This compound (n=91) | Placebo (n=89) |

| Improvement in Palpable Spasm | 86.8% | 37.0% |

| Improvement in Range of Motion | 86.8% | 42.7% |

| Marked or Moderate Improvement | 69.6% - 75.6% | 9.7% - 17.4% |

| Data from a double-blind study in patients with acute skeletal muscle spasm.[19] |

The study concluded that this compound is a safe and effective skeletal muscle relaxant for the management of patients with acute reflex skeletal muscle spasm.[19]

Safety Profile

This compound is generally well-tolerated. The most common adverse reactions include:

-

Central Nervous System: Drowsiness, dizziness, headache, and nervousness or irritability.[1]

-

Digestive: Nausea, vomiting, and gastrointestinal upset.[1]

Contraindications:

-

Known hypersensitivity to this compound or any of its components.[9]

-

History of drug-induced, hemolytic, or other anemias.[9]

-

Significant renal or hepatic impairment.[9]

Drug Interactions:

-

CNS Depressants: Concomitant use with alcohol, benzodiazepines, opioids, and other CNS depressants may have additive effects, increasing the risk of sedation and respiratory depression.[1][5][9][20]

-

Serotonergic Drugs: Co-administration with selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), and other serotonergic agents may increase the risk of serotonin syndrome.[1][9][14][16][21]

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in human plasma based on published methods.

Objective: To determine the concentration of this compound in human plasma samples for pharmacokinetic studies.

Materials:

-

This compound reference standard

-

Internal standard (e.g., this compound-d6 or a structurally similar compound)

-

Human plasma (drug-free)

-

Acetonitrile, methanol, ammonium acetate (LC-MS grade)

-

Formic acid (optional)

-

Water (deionized or equivalent)

Instrumentation:

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18, e.g., 50 x 2.1 mm, 3.5 µm

-

Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate in water (e.g., 60:40 v/v).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Positive ESI mode):

-

Monitor the following multiple reaction monitoring (MRM) transitions:

-

This compound: e.g., m/z 222.1 -> 161.1

-

Internal Standard: Dependent on the IS used.

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

-

In Vitro Assessment of MAO-A Inhibition

Objective: To evaluate the inhibitory effect of this compound on monoamine oxidase A (MAO-A) activity.

Materials:

-

Recombinant human MAO-A enzyme

-

MAO-Glo™ Assay kit (or equivalent) which includes a luminogenic MAO substrate

-

This compound

-

Positive control inhibitor (e.g., clorgyline)

-

96-well white opaque microplates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound and the positive control in the appropriate buffer.

-

In a 96-well plate, add the MAO-A enzyme, buffer, and either this compound, positive control, or vehicle control.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the luminogenic MAO substrate to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and develop the luminescent signal by adding the detection reagent.

-

Incubate for 20 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition of MAO-A activity for each concentration of this compound and determine the IC50 value.

In Vivo Assessment of Skeletal Muscle Relaxant Activity (Rota-Rod Test)

Objective: To evaluate the effect of this compound on motor coordination in rodents as an indicator of skeletal muscle relaxation.

Animals:

-

Male Swiss albino mice (20-25 g)

Apparatus:

-

Rota-rod apparatus with a rotating rod (e.g., 3 cm diameter) set at a constant speed (e.g., 25 rpm).

Procedure:

-

Training: Acclimate the mice to the rota-rod by placing them on the rotating rod for several trials prior to the experiment. Mice that are unable to remain on the rod for a predetermined time (e.g., 5 minutes) are excluded.

-

Drug Administration: Divide the trained mice into groups and administer this compound (at various doses, e.g., 50, 100, 200 mg/kg) or vehicle control orally or intraperitoneally. A positive control group receiving a known muscle relaxant (e.g., diazepam) should also be included.

-

Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the rotating rota-rod.

-

Measurement: Record the time each mouse is able to remain on the rotating rod (fall-off time), up to a maximum cutoff time (e.g., 5 minutes).

-

Data Analysis: Compare the fall-off times of the this compound-treated groups with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant decrease in the fall-off time indicates impaired motor coordination and potential muscle relaxant activity.

Clinical Trial Protocol for Acute Low Back Pain (Illustrative Example)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Inclusion Criteria:

-

Male or female patients, 18-65 years of age.

-

Diagnosis of acute, non-radicular low back pain of no more than 7 days duration.

-

Pain intensity of at least 5 on a 10-point visual analog scale (VAS).

Exclusion Criteria:

-

Radicular pain, sciatica, or suspected disc herniation.

-

Chronic low back pain (>3 months duration).

-

Use of other muscle relaxants, opioids, or NSAIDs within a specified washout period.

-

History of significant renal or hepatic disease.

Treatment:

-

This compound 800 mg orally three times a day for 7 days.

-

Identical placebo tablets administered on the same schedule.

Outcome Measures:

-

Primary Efficacy Endpoint: Change from baseline in the Roland-Morris Disability Questionnaire (RMDQ) score at Day 7.

-

Secondary Efficacy Endpoints:

-

Change from baseline in pain intensity on a VAS at Day 3 and Day 7.

-

Patient's Global Impression of Change (PGIC) at Day 7.

-

Physician's Global Assessment (PGA) at Day 7.

-

-

Safety Assessments: Incidence of adverse events, clinical laboratory tests, and vital signs.

Statistical Analysis:

-

The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in RMDQ score at Day 7, with treatment group as the main factor and baseline RMDQ score as a covariate.

-

Secondary efficacy endpoints will be analyzed using appropriate statistical methods (e.g., ANCOVA, chi-square test).

-

Safety data will be summarized descriptively.

Conclusion

This compound is an established skeletal muscle relaxant whose therapeutic benefits are primarily derived from its central nervous system depressant properties. Its pharmacokinetic profile is well-characterized, with oral administration leading to extensive metabolism and a notable food effect on bioavailability. Clinical evidence supports its efficacy in the management of acute, painful musculoskeletal conditions. The emerging understanding of its potential interaction with the monoaminergic system, specifically through MAO-A inhibition, provides a more nuanced view of its mechanism and warrants further investigation, particularly in the context of drug-drug interactions. This technical guide provides a foundational resource for researchers to build upon in their exploration of this compound's pharmacology and clinical application.

References

- 1. ijpras.com [ijpras.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Suppresses Production of Inflammatory Cytokines Associated with Painful Conditions in Mouse Macrophages RAW264.7 Cells in Vitro: Synergistic Effect with β-caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Screening of centrally acting muscle relaxant agents | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Double-blind study of this compound; use as skeletal-muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Double-blind, placebo-controlled clinical trials | Research Starters | EBSCO Research [ebsco.com]

- 14. researchgate.net [researchgate.net]

- 15. MAO-A Inhibition by this compound Reverts IL-1β-Induced Inflammatory Phenotype in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of ketamine and three other anaesthetics on spinal reflexes and inhibitions in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monoamine oxidase A inhibition by toxic concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. MAO-A Inhibition by this compound Reverts IL-1β-Induced Inflammatory Phenotype in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Biocatalytic Route to Metaxalone and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biocatalytic synthesis of Metaxalone, a widely used muscle relaxant, and its structural analogues. The focus is on leveraging enzymatic processes to achieve efficient and stereoselective synthesis, offering a greener alternative to traditional chemical methods. This document details the enzymatic system, reaction parameters, quantitative outcomes, and experimental protocols.

Introduction

This compound, 5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one, is a centrally acting skeletal muscle relaxant.[1] Traditional chemical syntheses of this compound and other oxazolidinone-containing compounds can require harsh reaction conditions and may be challenging for achieving high enantioselectivity.[2] Biocatalysis has emerged as a powerful alternative, offering mild reaction conditions and high stereoselectivity. A recent advancement in this area is the use of halohydrin dehalogenases (HHDHs) for the synthesis of this compound and its analogues.[3][4] This guide focuses on a biocatalytic approach developed by Wang et al. (2023), which utilizes a protein-engineered HHDH from Acidimicrobiia bacterium (HHDHamb) for the synthesis of both chiral and racemic this compound.[3]

Biocatalytic Synthesis Pathway

The core of the biocatalytic synthesis of this compound and its analogues is the reaction between an epoxide and a cyanate ion, catalyzed by a halohydrin dehalogenase (HHDH).[3] The enzyme facilitates the ring-opening of the epoxide by the cyanate nucleophile, which is followed by a spontaneous intramolecular cyclization to form the oxazolidinone ring.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the biocatalytic synthesis of racemic and chiral this compound, as well as various analogues, using engineered HHDHamb mutants.

Table 1: Biocatalytic Synthesis of Racemic this compound and Analogues

| Entry | Substrate (Epoxide) | Enzyme Mutant | Yield (%) |

| 1 | 1-(3,5-dimethylphenoxy)-2,3-epoxypropane | HHDHamb-M3 | 81 |

| 2 | Phenyl glycidyl ether | HHDHamb-M3 | 92 |

| 3 | 4-Chlorophenyl glycidyl ether | HHDHamb-M3 | 85 |

| 4 | 4-Bromophenyl glycidyl ether | HHDHamb-M3 | 88 |

| 5 | 4-Fluorophenyl glycidyl ether | HHDHamb-M3 | 82 |

| 6 | 4-Methylphenyl glycidyl ether | HHDHamb-M3 | 90 |

| 7 | 4-Methoxyphenyl glycidyl ether | HHDHamb-M3 | 77 |

| 8 | 3-Chlorophenyl glycidyl ether | HHDHamb-M3 | 86 |

| 9 | Naphthyl glycidyl ether | HHDHamb-M3 | 79 |

Data sourced from Wang et al., 2023.[3]

Table 2: Biocatalytic Synthesis of Chiral this compound and Analogues

| Entry | Substrate (Epoxide) | Enzyme Mutant | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1-(3,5-dimethylphenoxy)-2,3-epoxypropane | HHDHamb-M4 | 44 | 98 |

| 2 | Phenyl glycidyl ether | HHDHamb-M4 | 28 | 95 |

| 3 | 4-Chlorophenyl glycidyl ether | HHDHamb-M4 | 35 | 92 |

| 4 | 4-Bromophenyl glycidyl ether | HHDHamb-M4 | 38 | 90 |

| 5 | 4-Fluorophenyl glycidyl ether | HHDHamb-M4 | 32 | 94 |

| 6 | 4-Methylphenyl glycidyl ether | HHDHamb-M4 | 40 | 93 |

| 7 | 4-Methoxyphenyl glycidyl ether | HHDHamb-M4 | 33 | 99 |

| 8 | 3-Chlorophenyl glycidyl ether | HHDHamb-M4 | 36 | 91 |

| 9 | Naphthyl glycidyl ether | HHDHamb-M4 | 30 | 96 |

Data sourced from Wang et al., 2023.[3]

Experimental Protocols

The following are generalized experimental protocols based on the work of Wang et al. for the biocatalytic synthesis of this compound. Researchers should refer to the specific supporting information of the primary literature for precise details and characterization data.

Enzyme Preparation (Recombinant HHDHamb)

-

Gene Synthesis and Cloning: The gene encoding HHDHamb from Acidimicrobiia bacterium is synthesized and cloned into an expression vector (e.g., pET-28a(+)). Site-directed mutagenesis is performed to generate the desired enzyme variants (e.g., M3 for racemic synthesis and M4 for chiral synthesis).

-

Protein Expression: The expression plasmids are transformed into a suitable host strain (e.g., E. coli BL21(DE3)). The cells are cultured in a suitable medium (e.g., LB medium) at 37°C until the optical density at 600 nm reaches 0.6-0.8. Protein expression is then induced with an appropriate inducer (e.g., 0.5 mM IPTG) and the culture is incubated at a lower temperature (e.g., 20°C) for an extended period (e.g., 16-20 hours).

-

Cell Harvesting and Lysate Preparation: The cells are harvested by centrifugation, washed, and resuspended in a buffer (e.g., Tris-HCl buffer, pH 7.5). The cells are then lysed by sonication on ice. The cell debris is removed by centrifugation to obtain the crude cell-free extract containing the recombinant HHDH. The enzyme can be used as a whole-cell catalyst or purified if necessary.

Biocatalytic Synthesis of Racemic this compound

-

Reaction Setup: In a reaction vessel, the substrate, 1-(3,5-dimethylphenoxy)-2,3-epoxypropane (e.g., 1 mmol), is dissolved in a suitable buffer (e.g., 10 mL of Tris-HCl buffer, pH 8.0).

-

Addition of Cyanate and Enzyme: Sodium cyanate (NaOCN, e.g., 1.5 mmol) is added to the mixture. The reaction is initiated by the addition of the whole-cell catalyst or purified HHDHamb-M3 mutant.

-

Reaction Conditions: The reaction mixture is incubated at a specific temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a set duration (e.g., 12 hours).

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford racemic this compound.

Biocatalytic Synthesis of Chiral this compound

-

Reaction Setup: The procedure is similar to the racemic synthesis, but with the HHDHamb-M4 mutant, which exhibits high enantioselectivity. The substrate, racemic 1-(3,5-dimethylphenoxy)-2,3-epoxypropane (e.g., 1 mmol), is used.

-

Enzyme Addition: The reaction is initiated by the addition of the HHDHamb-M4 mutant.

-

Reaction and Purification: The reaction is carried out under similar conditions as the racemic synthesis. The work-up and purification steps are also analogous, yielding enantioenriched this compound. The enantiomeric excess is determined by chiral HPLC analysis.

Mechanism of Action of this compound

It is important for drug development professionals to understand that the precise mechanism of action of this compound has not been fully elucidated. It is believed to cause skeletal muscle relaxation through general central nervous system (CNS) depression. This compound does not have a direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber. Therefore, there is no specific signaling pathway associated with its direct mechanism of action to be depicted. Its effects are likely due to its sedative properties.

Conclusion

The biocatalytic synthesis of this compound and its analogues using engineered halohydrin dehalogenases presents a promising and sustainable alternative to conventional chemical methods. This approach offers high yields and, with appropriate enzyme mutants, excellent enantioselectivity under mild reaction conditions. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists in the fields of biocatalysis, medicinal chemistry, and drug development, facilitating further exploration and optimization of this green synthetic route.

References

The Anti-Inflammatory Effects of Metaxalone on Cytokines: An In Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaxalone, a centrally acting skeletal muscle relaxant, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide synthesizes the current understanding of this compound's effects on inflammatory cytokines, detailing its impact on key signaling pathways and providing an overview of the experimental protocols used in these investigations. The evidence points to this compound's potential as a modulator of the inflammatory response, primarily through the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). The underlying mechanisms appear to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, modulation of Monoamine Oxidase A (MAO-A) activity, and interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This document serves as a comprehensive resource for researchers in immunology, pharmacology, and drug development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Key mediators of the inflammatory process are cytokines, a broad category of small proteins that are crucial in cell signaling. Pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, are often upregulated in inflammatory conditions. This compound's traditional role as a muscle relaxant is well-established; however, emerging in vitro research has illuminated its potential to modulate inflammatory processes by targeting cytokine production. This guide provides a detailed examination of these findings.

Quantitative Data Summary

The in vitro effects of this compound on inflammatory cytokine production have been quantified in a dose-dependent manner. The following tables summarize the key findings from studies on murine macrophages (RAW264.7) and human microglial cells (HMC3).

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages

| Cytokine | This compound Concentration | Observed Effect | Reference |

| TNF-α | 1-100 µM | Repressed production enhanced by Lipopolysaccharide (LPS).[1][2] | [2] |

| IL-6 | 1-100 µM | Repressed production enhanced by LPS.[2] | [2] |

| Prostaglandin E2 | Not Specified | Repressed production enhanced by LPS.[2] | [3][2] |

Table 2: Effect of this compound on Inflammatory Cytokine and Mediator Expression in IL-1β-Stimulated HMC3 Microglial Cells

| Cytokine/Mediator | This compound Concentration | Observed Effect | Reference |

| TNF-α | 10, 20, and 40 µM | Significantly reverted the inflammatory phenotype in a dose-dependent manner.[4][5][6] | [4][5][6] |

| IL-6 | 10, 20, and 40 µM | Significantly reverted the inflammatory phenotype in a dose-dependent manner.[4][5][6] | [4][5][6] |

| IL-13 (Anti-inflammatory) | 10, 20, and 40 µM | Enhanced expression in a dose-dependent manner.[4][5][6] | [4][5][6] |

| NF-κB | 10, 20, and 40 µM | Significantly reduced mRNA expression in a dose-dependent manner.[4][5] | [4][5] |

| MAO-A | 10, 20, and 40 µM | Markedly reduced mRNA expression and activity in a dose-dependent fashion.[4][5] | [4][5] |

| PPARγ | 10, 20, and 40 µM | Triggered a marked increase in expression.[4] | [4] |

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro studies investigating this compound's anti-inflammatory effects.

Study on LPS-Stimulated RAW264.7 Mouse Macrophages

-

Cell Culture: Mouse macrophage RAW264.7 cells were cultured in Dulbecco's Modification of Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.[1][3][2]

-

Induction of Inflammation: Inflammation was induced by treating the cells with Lipopolysaccharide (LPS).[1][3][2]

-

This compound Treatment: Cultured cells were treated with this compound at concentrations ranging from 1 to 100 µM.[1][3][2]

-

Cytokine Analysis: The concentration of inflammatory cytokines (TNF-α, IL-6, Prostaglandin E2) released into the culture medium was measured using an ELISA kit.[1][3][2]

-

Analysis of Signaling Molecules: The levels of cyclooxygenase (COX)-1, COX-2, and nuclear factor kappa B (NF-κB) were also assessed.[1][3][2]

Study on IL-1β-Stimulated HMC3 Human Microglial Cells

-

Cell Culture: Human microglial HMC3 cells were used to model neuroinflammation.

-

Induction of Inflammation: An inflammatory phenotype was induced by stimulating the cells with Interleukin-1β (IL-1β).[4][5][6]

-

This compound Treatment: IL-1β-stimulated cells were treated with this compound at concentrations of 10, 20, and 40 µM for six hours.[4][5][6]

-

Cytokine and Mediator Analysis: The release of pro-inflammatory cytokines (TNF-α, IL-6) and the anti-inflammatory cytokine (IL-13) was measured.[4][5][6] The expression and activity of MAO-A, as well as the levels of NF-κB, PPARγ, PGC-1α, and Nrf2, were also analyzed.[4][5]

Signaling Pathways and Visualizations

This compound's anti-inflammatory effects are mediated through its influence on several key signaling pathways.

Inhibition of the NF-κB Pathway

This compound has been shown to reduce the levels of NF-κB, a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][3][2][4] By inhibiting NF-κB, this compound effectively downregulates the production of downstream inflammatory cytokines.

Modulation of MAO-A and PPARγ Activity

In microglial cells, this compound has been observed to decrease the expression and activity of MAO-A, an enzyme linked to oxidative stress and inflammation.[4][5] Concurrently, it enhances the expression of PPARγ, a nuclear receptor with known anti-inflammatory properties.[4]

Experimental Workflow Overview

The general workflow for the in vitro assessment of this compound's anti-inflammatory effects is outlined below.

Conclusion

The compiled in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily by suppressing the production of key pro-inflammatory cytokines. Its mechanism of action appears to be multifactorial, involving the inhibition of the NF-κB pathway and MAO-A, alongside the activation of PPARγ. These findings open avenues for further research into the potential therapeutic applications of this compound in inflammatory conditions beyond its current use as a muscle relaxant. Future studies should aim to further elucidate the intricate molecular interactions and explore the in vivo relevance of these in vitro observations. This technical guide provides a foundational understanding for scientists and researchers dedicated to advancing the field of anti-inflammatory drug discovery and development.

References

- 1. This compound Suppresses Production of Inflammatory Cytokines Associated with Painful Conditions in Mouse Macrophages RAW264.7 Cells in Vitro: Synergistic Effect with β-caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. MAO-A Inhibition by this compound Reverts IL-1β-Induced Inflammatory Phenotype in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preclinical Pharmacokinetics and Metabolism of Metaxalone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaxalone is a centrally acting skeletal muscle relaxant used in the management of musculoskeletal pain. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models is paramount for the successful clinical development and regulatory approval of new drug formulations. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound in key preclinical species.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized by its rapid absorption and extensive metabolism. While comprehensive quantitative data in preclinical species is limited in publicly available literature, existing information points to species-specific differences in its disposition.

Data Presentation

Due to the limited availability of comprehensive preclinical pharmacokinetic data in the public domain, a detailed comparative table cannot be fully constructed at this time. However, based on available information, a template for such a table is provided below for future population with internally generated or newly published data.

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |

| Dose (mg/kg) | Data not available | Data not available | Data not available |

| Route of Administration | Data not available | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available | Data not available |

| Half-life (t½) (h) | Data not available | Data not available | Data not available |

| Volume of Distribution (Vd/F) (L/kg) | Data not available | Data not available | Data not available |

| Clearance (CL/F) (L/h/kg) | Data not available | Data not available | Data not available |

| Bioavailability (%) | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for preclinical pharmacokinetic studies of this compound are not extensively reported in the literature. However, based on standard practices for similar small molecules, a generalizable workflow can be outlined.

Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

Caption: Generalized workflow for a preclinical oral pharmacokinetic study of this compound.

Bioanalytical Method

A sensitive and specific bioanalytical method is crucial for the accurate quantification of this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Key Parameters for a Validated LC-MS/MS Method:

-

Linearity: A linear range of 0.98 to 998 ng/mL in rat plasma has been reported.

-

Lower Limit of Quantification (LLOQ): An LLOQ of 0.98 ng/mL in rat plasma has been achieved.

-

Precision and Accuracy: Interday and intraday precision should be within acceptable limits (typically <15% CV), and accuracy should be within 85-115%.

-

Recovery: Mean extraction recovery should be consistent and reproducible.

Metabolism

This compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The metabolites are then excreted in the urine. However, the specific structures of these metabolites in preclinical species have not been fully elucidated in publicly available literature.

Metabolic Pathways

In vitro studies using human liver microsomes have identified the involvement of several CYP isoforms in the metabolism of this compound. While specific preclinical data is lacking, a similar pattern of metabolism is anticipated in species like rats and dogs, which are commonly used in toxicological studies. The primary metabolic transformations are expected to involve oxidation reactions.

Caption: Postulated metabolic pathways of this compound.

Conclusion

This technical guide summarizes the currently available information on the pharmacokinetics and metabolism of this compound in preclinical models. It is evident that there are significant gaps in the publicly available data, particularly concerning quantitative pharmacokinetic parameters and metabolite identification in commonly used preclinical species. Further research in these areas is crucial for a more complete understanding of the ADME properties of this compound and to support the development of new and improved formulations. Drug development professionals are encouraged to conduct comprehensive in-house studies to generate the necessary data for regulatory submissions and to ensure the safety and efficacy of their products.

Chemical synthesis and purification of Metaxalone for research purposes.

An In-depth Technical Guide to the Chemical Synthesis and Purification of Metaxalone for Research Applications

This compound, chemically known as 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone, is a centrally acting skeletal muscle relaxant.[1][2] It is utilized as an adjunct to rest and physical therapy for the relief of discomfort associated with acute, painful musculoskeletal conditions.[3][4] The precise mechanism of action has not been fully elucidated but is thought to be related to its sedative properties and general depression of the central nervous system, rather than a direct effect on skeletal muscles or nerve fibers.[3][4][5] This guide provides a comprehensive overview of the chemical synthesis and purification of this compound for research and development purposes.

Chemical Synthesis of this compound

Several synthetic routes for this compound have been developed, ranging from traditional chemical methods to modern biocatalytic approaches. The choice of method often depends on factors such as desired yield, purity, cost-effectiveness, and scalability.

Route 1: From 3,5-Dimethylphenol and 3-Chloro-1,2-propanediol

A prevalent and cost-effective method involves a two-step process starting from 3,5-dimethylphenol.[1][6][7] The first step is the synthesis of the intermediate 3-(3,5-dimethylphenoxy)propane-1,2-diol, which is then cyclized with urea to form this compound.[1][7]

Step 1: Synthesis of 3-(3,5-dimethylphenoxy)propane-1,2-diol 3,5-Dimethylphenol is reacted with 3-chloro-1,2-propanediol in the presence of a base, such as sodium hydroxide, at elevated temperatures (80-100°C).[6][7]

Step 2: Synthesis of this compound The intermediate diol is reacted with molten urea in the presence of a high-boiling point solvent like polyethylene glycol.[1][6] The reaction mixture is heated to temperatures between 160°C and 205°C to facilitate the cyclization and formation of the oxazolidinone ring.[1]

Route 2: From 3,5-Dimethylphenol and Triglycidyl Isocyanurate

This method involves the reaction of 3,5-dimethylphenol (m-Xylenol) with triglycidyl isocyanurate in a solvent like methyl isobutyl ketone (MIBK) with potassium hydroxide as a catalyst.[8] The reaction is carried out at a temperature of 115-120°C for 3-4 hours.[8] This process can yield crude this compound with a purity of 95-96%.[8]

Route 3: Biocatalytic Synthesis

A modern approach utilizes protein-engineered halohydrin dehalogenase (HHDH) to catalyze the reaction between commercially available epoxides and cyanate.[9][10] This enzymatic reaction is followed by a spontaneous cyclization to form the oxazolidinone structure.[9][10] This method offers the potential for producing chiral this compound with high enantiomeric excess (ee).[9] For instance, a gram-scale synthesis of chiral this compound was achieved with a 44% yield and 98% ee, while racemic this compound was produced in an 81% yield.[9][10]

Data Summary for Synthesis Routes

| Route | Starting Materials | Key Reagents/Catalysts | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 1 | 3,5-Dimethylphenol, 3-Chloro-1,2-propanediol, Urea | Sodium Hydroxide, Polyethylene Glycol | 80-205 | ~95 | 99-99.5 | [1][6] |

| 2 | 3,5-Dimethylphenol, Triglycidyl isocyanurate | Potassium Hydroxide, MIBK | 115-120 | - | 95-96 (crude) | [8] |

| 3 | Epoxides, Cyanate | Engineered Halohydrin Dehalogenase | - | 44 (chiral), 81 (racemic) | 98 ee (chiral) | [9][10] |

Experimental Protocols

Protocol for Synthesis Route 1

Step 1: Preparation of 3-(3,5-dimethylphenoxy)propane-1,2-diol [6]

-

To a solution of 3,5-dimethylphenol (e.g., 2 g) in water, add sodium hydroxide (e.g., 3 g) at room temperature, applying external cooling.

-

Add 3-chloro-1,2-propanediol (e.g., 8 g) to the reaction mass.

-

Slowly raise the temperature to approximately 80-100°C and maintain until the reaction is complete.

-

After completion, cool the mixture and filter the product. The crude product can be purified by washing with a solvent like toluene.

Step 2: Preparation of this compound [1][6]

-

Add the purified 3-(3,5-dimethylphenoxy)propane-1,2-diol to polyethylene glycol (e.g., 30-60 ml) at room temperature.

-

Heat the reaction mixture to 60-90°C and then slowly raise the temperature to 150-160°C.

-

Slowly add molten urea (e.g., 10-20 g) to the reaction mixture while maintaining the temperature.

-

Heat the mixture further to 200-205°C to complete the cyclization.

-

Cool the reaction mixture to obtain crude this compound.

Chemical Synthesis and Purification Workflow

References

- 1. An Improved Process For The Preparation Of this compound [quickcompany.in]

- 2. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. Process for preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. US20110306773A1 - Process for preparation of this compound - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Biocatalytic Synthesis of this compound - ChemistryViews [chemistryviews.org]

- 10. pubs.acs.org [pubs.acs.org]

Metaxalone: A Technical Review of its Postulated Effects on Polysynaptic Pathways and Passive Muscle Stretch

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaxalone is a centrally acting skeletal muscle relaxant indicated for the relief of discomfort associated with acute, painful musculoskeletal conditions. While its clinical efficacy is established, the precise underlying mechanism of action remains to be fully elucidated. It is widely postulated that this compound's therapeutic effects are not due to a direct action on the skeletal muscle fiber or the motor endplate, but rather stem from a general depression of the central nervous system (CNS). This technical guide synthesizes the available, albeit limited, preclinical and clinical data and provides a detailed overview of the neurophysiological basis for this compound's potential influence on polysynaptic spinal reflexes and its indirect effects on passive muscle stretch. In the absence of specific electrophysiological and biomechanical studies on this compound, this document also outlines robust experimental protocols that could be employed to rigorously characterize its activity on these systems.

Introduction: The Enigma of this compound's Mechanism

This compound has been in clinical use for decades, yet its molecular targets and specific interactions within the CNS are not well-defined.[1][2] Unlike peripherally acting muscle relaxants, this compound does not interfere with neuromuscular transmission or muscle fiber excitability.[3] The prevailing hypothesis is that its muscle relaxant properties are a consequence of its sedative effects and a general depression of the CNS.[2][4] Animal studies on skeletal muscle relaxants suggest a mechanism involving the inhibition of interneuronal activity and the blockade of polysynaptic neurons in the spinal cord and the descending reticular formation.[5] This guide will delve into the potential implications of such a mechanism on polysynaptic fiber activity and the resultant effects on muscle tone and resistance to passive stretch.

The Neurophysiology of Polysynaptic Reflexes and Passive Stretch

To understand the potential effects of this compound, it is crucial to first review the fundamental neurophysiology of the systems it is presumed to modulate.

Polysynaptic Reflexes

Polysynaptic reflexes involve one or more interneurons interposed between the sensory (afferent) and motor (efferent) neurons.[6][7] These reflexes are integral to coordinated movement and protective responses. A classic example is the withdrawal reflex, where a noxious stimulus to the skin activates sensory neurons that synapse with interneurons in the spinal cord. These interneurons, in turn, project to multiple motor neurons to orchestrate the contraction of flexor muscles (to withdraw the limb) and the relaxation of extensor muscles (reciprocal inhibition).[3][7] The complexity of these pathways allows for the integration of signals from various sources and a graded response.

Hypothetical Signaling Pathway of a Polysynaptic Reflex

Caption: A simplified diagram of a polysynaptic withdrawal reflex arc.

Passive Muscle Stretch

Passive stretch refers to the lengthening of a muscle without active contraction. The resistance to this stretch is determined by the viscoelastic properties of the muscle and connective tissues, as well as the tonic activity of the stretch reflex. The stretch reflex is primarily a monosynaptic reflex initiated by the activation of muscle spindles, which are sensory receptors that detect changes in muscle length.[8][9] However, the sensitivity of the muscle spindles is modulated by the gamma motor neurons, which are themselves under the influence of descending pathways and local interneurons. Therefore, even passive stretch has a significant polysynaptic component influencing the overall muscle tone.

Postulated Effects of this compound

Given that this compound is a CNS depressant, its effects on polysynaptic fibers and passive stretch are likely indirect.

Effects on Polysynaptic Fibers

A central depressant like this compound could potentially dampen the excitability of interneurons within the polysynaptic reflex arcs. This could occur through various mechanisms, such as enhancing the effects of inhibitory neurotransmitters (e.g., GABA) or reducing the effects of excitatory neurotransmitters (e.g., glutamate). By reducing the firing rate and synaptic transmission of these interneurons, this compound could lead to a decrease in the overall excitability of the motor neuron pool. This would result in a reduction of reflex muscle contractions, which is consistent with its clinical use in treating muscle spasms.[5]

Hypothetical Action of this compound on Polysynaptic Pathways

Caption: Postulated inhibitory effect of this compound on spinal interneurons.

Effects on Passive Stretch

The resistance to passive stretch is influenced by the tonic activity of the stretch reflex. By depressing the central nervous system, this compound could reduce the baseline firing rate of gamma motor neurons. A decrease in gamma motor neuron activity would reduce the sensitivity of muscle spindles to stretch, leading to a decrease in the afferent signals to the spinal cord. This would, in turn, reduce the tonic activation of alpha motor neurons, resulting in lower muscle tone and decreased resistance to passive stretch.

Quantitative Data from Clinical Studies

While specific data on polysynaptic fiber activity and passive stretch are lacking, clinical trials provide indirect evidence of this compound's efficacy in reducing muscle spasm and pain.

| Study Type | Number of Patients | Dosage | Key Findings |

| Double-blind, placebo-controlled | 428 | 800 mg q.i.d. | Statistically significant improvement in moderate to severe skeletal muscle spasm compared to placebo. |

| Systematic Review | N/A | Varied | This compound appears to be effective for short-term relief of acute low back pain. |

| Comparative Trial | N/A | 800 mg t.i.d. or q.i.d. | Efficacy of this compound was found to be comparable to other muscle relaxants like carisoprodol and cyclobenzaprine.[10] |

Note: This table is a summary of findings from various sources and is not an exhaustive list of all clinical trials.

Proposed Experimental Protocols

To definitively characterize the effects of this compound on polysynaptic fibers and passive stretch, the following experimental protocols are proposed.

In Vivo Electrophysiology in Animal Models

-

Objective: To measure the effect of this compound on the H-reflex and polysynaptic flexion reflexes in an anesthetized rodent model.

-

Methodology:

-

Anesthetize the animal and implant stimulating electrodes on the tibial nerve and recording electrodes in the soleus muscle.

-

Establish a baseline H-reflex and M-wave recruitment curve.

-

Administer this compound intravenously at clinically relevant doses.

-

Record changes in the H-reflex amplitude, latency, and the H/M ratio to assess changes in monosynaptic and oligosynaptic reflex transmission.

-

Record polysynaptic flexion reflexes from a flexor muscle (e.g., tibialis anterior) in response to noxious stimulation of the paw before and after this compound administration.

-

-

Expected Outcomes: A dose-dependent suppression of the H-reflex and the polysynaptic flexion reflex would provide direct evidence of this compound's inhibitory effects on spinal reflex pathways.

Workflow for In Vivo Electrophysiology

Caption: Proposed workflow for assessing this compound's effect on the H-reflex.

Biomechanical Assessment of Passive Stretch

-

Objective: To quantify the effect of this compound on the passive resistance of skeletal muscle to stretch in a preclinical model.

-

Methodology:

-

Anesthetize the animal and attach the tendon of a muscle (e.g., gastrocnemius) to a force transducer and the corresponding joint to a motor that can impose controlled stretches.

-

Record baseline passive resistance to a series of ramp-and-hold stretches at varying velocities.

-

Administer this compound systemically.

-

Repeat the passive stretch protocol and measure changes in peak force, stiffness, and viscosity.

-

-

Expected Outcomes: A reduction in the passive resistive forces would indicate that this compound decreases muscle tone, likely through a central mechanism involving the stretch reflex pathway.

Conclusion

While the exact mechanism of action of this compound remains to be fully elucidated, the available evidence strongly suggests that it functions as a central nervous system depressant, leading to a reduction in the excitability of spinal polysynaptic pathways. This, in turn, is postulated to decrease muscle hypertonia and alleviate the discomfort associated with acute muscle spasms. The experimental protocols outlined in this guide provide a clear path forward for researchers to generate the specific, quantitative data needed to precisely define this compound's effects on polysynaptic fibers and passive muscle stretch. Such studies would not only enhance our fundamental understanding of this widely used therapeutic agent but also aid in the development of novel muscle relaxants with improved efficacy and side-effect profiles.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. researchgate.net [researchgate.net]

- 3. Spinal Reflexes and Descending Motor Pathways (Section 3, Chapter 2) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 4. 10.2 Spinal Reflexes – Animal Physiology [opentext.uoregon.edu]

- 5. BIOL 237 Class Notes - Reflexes [unm.edu]

- 6. med.libretexts.org [med.libretexts.org]

- 7. Physiology, Withdrawal Response - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. getbodysmart.com [getbodysmart.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Quantifying the passive stretching response of human tibialis anterior muscle using shear wave elastography - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Molecular Targets of Metaxalone in the Spinal Cord: A Technical Guide

Abstract: This technical guide provides an in-depth examination of the molecular targets of Metaxalone, a centrally acting skeletal muscle relaxant. While its precise mechanism of action is not fully established, evidence points towards general central nervous system (CNS) depression rather than a direct effect on skeletal muscle fibers or the motor end plate.[1][2][3][4] This document consolidates the current understanding of this compound's pharmacodynamics, with a specific focus on potential interactions within the spinal cord. It summarizes the limited quantitative data, outlines relevant experimental protocols for future research, and presents visual diagrams of hypothesized pathways and workflows to guide drug development professionals, researchers, and scientists.

Introduction

This compound (marketed as Skelaxin®) is an oxazolidinone derivative used clinically to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][2] It is prescribed as an adjunct to rest and physical therapy.[1][3] Unlike peripherally acting muscle relaxants, this compound's therapeutic effects are attributed to its action within the CNS.[1][2][5] The prevailing hypothesis is that this compound induces muscle relaxation by causing a general depression of the central nervous system, which may interrupt the pain-spasm cycle by calming overactive nerves.[1][6] However, the specific molecular targets and pathways, particularly within the spinal cord where motor control is heavily modulated, remain poorly defined. This guide aims to explore the evidence for these targets and provide a framework for further investigation.

Pharmacodynamics and Putative Molecular Targets

The mechanism of this compound is not definitively established but is thought to be due to its general CNS depressant effects.[2][3][7] It does not act directly on the contractile mechanism of striated muscles.[3][4] The sedative properties of the drug likely contribute significantly to its therapeutic effect.[3]

General Central Nervous System Depression

The primary and most consistently reported mechanism of action for this compound is its role as a CNS depressant.[1][2][5] This effect is non-specific and leads to sedation and a reduction in the polysynaptic reflex arcs in the spinal cord that maintain skeletal muscle tone. The resulting drowsiness and dizziness are common side effects.[1][5] this compound can enhance the effects of other CNS depressants like alcohol, benzodiazepines, and opioids.[1][5]

Serotonergic System Involvement

A growing body of evidence from case reports of overdose suggests a potential interaction with the serotonergic system.[8]

-

Serotonin Syndrome: There are multiple reports of serotonin syndrome, a potentially life-threatening condition caused by excess serotonergic activity, in patients taking this compound, particularly at supratherapeutic doses or in combination with other serotonergic drugs like selective serotonin reuptake inhibitors (SSRIs).[1][8][9][10]

-

MAO Inhibition: It is hypothesized that this compound may act as a weak monoamine oxidase inhibitor (MAOI).[11][12][13] MAO is a key enzyme in the degradation of serotonin. Inhibition of MAO would lead to increased synaptic serotonin levels. This is supported by this compound's structural similarity to other oxazolidinones, such as the antibiotic linezolid, which are known MAOIs.[12]

Anti-Inflammatory Effects

Recent in vitro studies suggest that this compound may possess anti-inflammatory properties. One study demonstrated that this compound could suppress the production of inflammatory cytokines, such as TNF-α and IL-6, in mouse macrophage cells.[14] It was also shown to reduce levels of cyclooxygenase (COX)-1 and COX-2.[14] Another study in microglial cells suggested that this compound's anti-inflammatory and antioxidant effects might be linked to its MAO-A inhibitory activity.[15] While these studies were not conducted on spinal cord tissue, neuroinflammation is a key component of many pain states, suggesting a potential indirect mechanism for its therapeutic effects.

Quantitative Data on Molecular Interactions

Quantitative data detailing this compound's binding affinity (Ki) or functional potency (IC50/EC50) at specific spinal cord receptors is largely absent in publicly available literature. The majority of available data relates to plasma concentrations in clinical settings.

| Parameter | Value | Context | Source |

| Peak Plasma Concentration (Cmax) | ~0.9 mcg/mL (4 µM) | Following a single 400 mg oral dose (fasted). | [8][16] |

| Peak Plasma Concentration (Cmax) | ~1.7 mcg/mL (7.7 µM) | Following a single 800 mg oral dose. | [16] |

| Time to Peak (Tmax) | ~3 hours | Following a 400 mg oral dose (fasted). | [3] |

| Plasma Concentration in Overdose Cases (Serotonin Toxicity) | 31 - 61 mcg/mL (140 - 276 µM) | Plasma levels in patients presenting with serotonin syndrome. | [8][16] |

| MAO-A Inhibition | Not yet quantified with an IC50 value | In vitro studies show MAO-A inhibition, but a specific IC50 is not yet reported. | [15][16] |